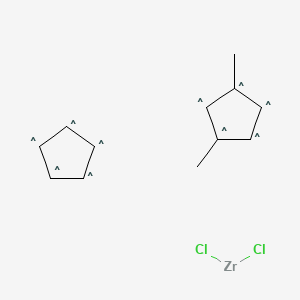
(Cyclopentadienyl)(1,3-dimethylcyclopentadienyl)zirconium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopentadienyl)(1,3-dimethylcyclopentadienyl)zirconium dichloride: is a coordination compound featuring a zirconium center bonded to two cyclopentadienyl ligands, one of which is substituted with two methyl groups at the 1 and 3 positions. This compound belongs to the class of metallocenes, which are organometallic compounds featuring a metal center sandwiched between two cyclopentadienyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopentadienyl)(1,3-dimethylcyclopentadienyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride (ZrCl4) with cyclopentadiene (C5H6) and 1,3-dimethylcyclopentadiene (C7H10). The reaction is usually carried out in an inert atmosphere (e.g., argon) to prevent oxidation and moisture-sensitive reactions. The reaction mixture is heated to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve consistent product quality.
Chemical Reactions Analysis
(Cyclopentadienyl)(1,3-dimethylcyclopentadienyl)zirconium dichloride: undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of zirconium hydrides or other reduced species.
Substitution: Substitution reactions involve the replacement of chloride ligands with other ligands, such as alkoxy or amido groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Zirconium dioxide (ZrO2), zirconium oxychloride (ZrOCl2)
Reduction: Zirconium hydride (ZrH2), zirconium borohydride (Zr(BH4)4)
Substitution: Zirconium alkoxides, zirconium amides
Scientific Research Applications
(Cyclopentadienyl)(1,3-dimethylcyclopentadienyl)zirconium dichloride: has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic synthesis reactions, such as olefin polymerization and hydrocarbon processing.
Material Science: It is employed in the development of advanced materials, including ceramics and composite materials.
Medicine: Research is ongoing to explore its potential use in medical imaging and drug delivery systems.
Biology: The compound is used in studies related to enzyme inhibition and biomimetic chemistry.
Mechanism of Action
The mechanism by which (Cyclopentadienyl)(1,3-dimethylcyclopentadienyl)zirconium dichloride exerts its effects involves its ability to coordinate to various substrates and facilitate chemical transformations. The zirconium center acts as a Lewis acid, interacting with nucleophiles and electrophiles to promote reactions. The cyclopentadienyl ligands provide stability and influence the electronic properties of the metal center.
Molecular Targets and Pathways Involved:
Coordination to organic substrates
Activation of small molecules (e.g., alkenes, alkynes)
Facilitation of bond formation and cleavage
Comparison with Similar Compounds
(Cyclopentadienyl)(1,3-dimethylcyclopentadienyl)zirconium dichloride: is compared with other similar compounds, such as:
Ferrocene (Cp2Fe): A well-known metallocene with two cyclopentadienyl rings bonded to an iron center.
Titanocene Dichloride (Cp2TiCl2): Similar to ferrocene but with a titanium center.
Zirconocene Dichloride (Cp2ZrCl2): Another zirconium-based metallocene with two cyclopentadienyl rings.
Uniqueness: The presence of the 1,3-dimethyl substitution on one of the cyclopentadienyl rings in this compound provides unique steric and electronic properties compared to its counterparts, influencing its reactivity and applications.
Properties
Molecular Formula |
C12H14Cl2Zr |
|---|---|
Molecular Weight |
320.37 g/mol |
InChI |
InChI=1S/C7H9.C5H5.2ClH.Zr/c1-6-3-4-7(2)5-6;1-2-4-5-3-1;;;/h3-5H,1-2H3;1-5H;2*1H;/q;;;;+2/p-2 |
InChI Key |
HLFIQZBWAVTEEM-UHFFFAOYSA-L |
Canonical SMILES |
C[C]1[CH][CH][C]([CH]1)C.[CH]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-2-[(propan-2-yl)oxy]aniline](/img/structure/B15350063.png)

![2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexanone](/img/structure/B15350068.png)
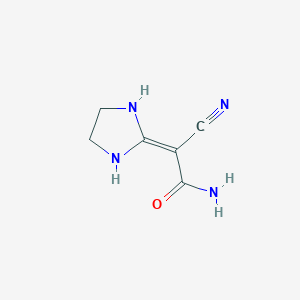
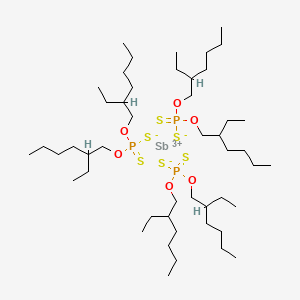
![methyl (2S)-2-[[(2S)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-phenylpropanoate](/img/structure/B15350089.png)
![Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane](/img/structure/B15350094.png)
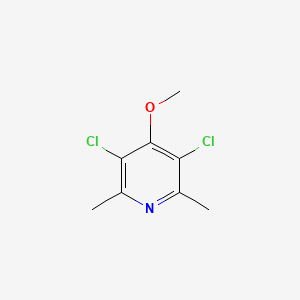
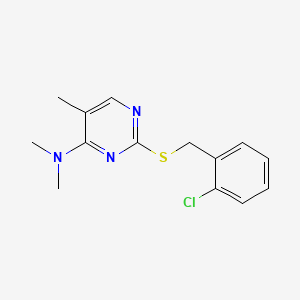
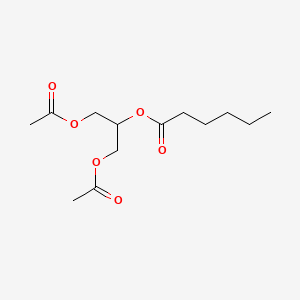
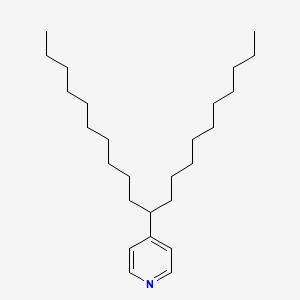
![[4-[(2S)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate](/img/structure/B15350119.png)
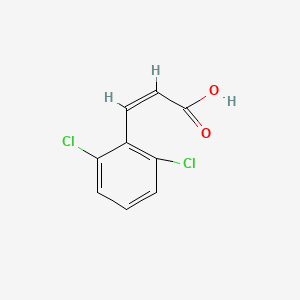
![(1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15350147.png)
